molecular formula C15H17NO6S B2480152 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE CAS No. 1428371-28-1

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Cat. No.: B2480152
CAS No.: 1428371-28-1
M. Wt: 339.36
InChI Key: NERYYJHIGPSBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that features a furan ring, a benzodioxine moiety, and a sulfonamide group

Scientific Research Applications

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions due to its complex structure.

    Industrial Applications: Potential use in the development of new materials with unique chemical properties.

Mechanism of Action

Target of Action

It’s known that both furan and indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Furan-containing compounds are known for their wide range of advantageous biological and pharmacological characteristics . They often work by interacting with their targets and causing changes that result in their therapeutic effects. For instance, some furan derivatives have been shown to exhibit antibacterial activity .

Biochemical Pathways

Furan and indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These compounds can affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as furan and indole derivatives, are often studied to understand their absorption, distribution, metabolism, and excretion in the body .

Result of Action

Furan and indole derivatives are known to have diverse biological activities and therapeutic effects . These can range from antiviral effects, such as inhibiting viral replication, to anticancer effects, such as inhibiting cancer cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that factors such as pH, temperature, and the presence of other molecules can affect the action of similar compounds .

Future Directions

The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents. These drugs have broadened scope in remedying various dispositions in clinical medicines . Future research may focus on developing new synthesis methods and exploring the biological activities of novel furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Benzodioxine Moiety: This involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the hydroxylated furan and benzodioxine intermediate with sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The sulfonamide group can be reduced to amines under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated benzodioxine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-FURAN-2-YL-1-HYDROXYPROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
  • N-(3-FURAN-2-YL-1-HYDROXYPROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE

Uniqueness

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to the specific positioning of the hydroxyl group on the furan ring and the presence of the sulfonamide group, which confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S/c17-13(11-4-6-20-10-11)3-5-16-23(18,19)12-1-2-14-15(9-12)22-8-7-21-14/h1-2,4,6,9-10,13,16-17H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERYYJHIGPSBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.